TTX is a potent marine-derived neurotoxin that reversibly inhibits the inward sodium current through voltage-activated sodium (Nav) channels, blocking nerve and muscle action potentials. It inhibits the Nav current in frog muscle and squid axon with IC50 values of 4.1 and 5.2 nM, respectively, and binds to rat brain membranes with a Kd value of 1.8 nM. TTX was used in Hodgkin and Huxley’s classic experiments to elucidate the physical biology of nerve action potentials and remains an indispensible neuroscience tool to pharmacologically dissect the contribution of the Nav current in excitable neurons and to rationally design compounds for the treatment of neuropathic pain. This citrate-stabilized form of TTX is designed for improved solubility over pure TTX, which is insoluble in water and most organic solvents. This preparation of TTX citrate consists of TTX that has been dissolved in a citrate solution and then lyophilized.
It is a highly specific Na+ channel blocker in excitable tissues. Purified from Fugu Fish organs (Takifugu oblongus). Lyophilized in citrate buffer (1:5).
KD (cardiac myocytes in rats): 0.8 nM,10-8 M block nervous system; 10-5 M block heart muscle.,The binding to Na+ channel is reversible. ED50 = 3.7 nM.
Tetrodotoxin is a neurotoxin with potential analgesic activity. Tetrodotoxin binds to the pores of fast voltage-gated fast sodium channels in nerve cell membranes, inhibiting nerve action potentials and blocking nerve transmission. Although found in various species of fish (such as the pufferfish), newts, frogs, flatworms, and crabs, tetrodotoxin, for which there is no known antidote, is actually produced by bacteria such as Vibrio alginolyticus, Pseudoalteromonas tetraodonis, and other vibrio and pseudomonas bacterial species.
An aminoperhydroquinazoline poison found mainly in the liver and ovaries of fishes in the order TETRAODONTIFORMES, which are eaten. The toxin causes paresthesia and paralysis through interference with neuromuscular conduction.
(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid
CAS No.: 18660-81-6
Cat. No.: VC0003645
Molecular Formula: C17H25N3O15
Molecular Weight: 511.4 g/mol
* For research use only. Not for human or veterinary use.
![(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid - 18660-81-6](/images/no_structure.jpg)
CAS No. | 18660-81-6 |
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Molecular Formula | C17H25N3O15 |
Molecular Weight | 511.4 g/mol |
IUPAC Name | (5R,6R,7S,9R,11R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid |
Standard InChI | InChI=1S/C11H17N3O8.C6H8O7/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,15-20H,1H2,(H3,12,13,14);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2-,3?,4+,5-,6-,7+,9+,10?,11-;/m1./s1 |
Standard InChI Key | YUJWMDOXROTQCW-XCZXUWTISA-N |
Isomeric SMILES | C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C([C@@]1([C@@H]2[C@@H]3[C@H](N=C(NC34[C@@H]([C@@](O2)(O[C@@H]1C4O)O)O)N)O)O)O |
SMILES | C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |
Canonical SMILES | C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |
Appearance | Assay:≥98%A white to off-white solid |
Colorform | Crystals |
Melting Point | 225 °C (decomposes) |
Molecular Composition
The compound consists of:
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A bicyclic amine core: This includes multiple hydroxyl (-OH) groups and an amino (-NH2) group attached to a rigid tetracyclic framework.
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Citric acid: A naturally occurring tricarboxylic acid with hydroxyl and carboxyl (-COOH) functional groups.
Chemical Formula
The exact molecular formula is derived from the combination of the two components:
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The bicyclic amine contributes hydroxyl groups and an amino group.
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Citric acid adds acidic properties through its carboxylic groups.
Stereochemistry
The stereochemistry of the bicyclic amine is explicitly defined by the prefixes (1S,5R,6R,7S,9S,11R,12S,13S,14S), indicating the spatial arrangement of atoms around each chiral center.
Pharmaceutical Use
The bicyclic amine structure suggests potential biological activity:
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It could act as an enzyme inhibitor or receptor modulator due to its rigid structure and functional groups.
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The conjugation with citric acid may improve solubility or bioavailability.
Industrial Applications
Citric acid derivatives are commonly used in:
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Food preservation as chelating agents.
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Cosmetics for pH regulation.
The specific properties of this compound could make it suitable for niche applications requiring both rigidity and high solubility.
Synthesis
While no direct synthesis data for this compound was found in the provided results:
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Bicyclic amines are often synthesized via multi-step reactions involving cyclization and functional group modifications.
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Citric acid conjugates are typically formed through esterification or salt formation processes.
Analytical Techniques
Characterization likely involves:
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NMR Spectroscopy: To confirm stereochemistry and functional group placement.
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Mass Spectrometry (MS): For molecular weight determination.
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X-ray Crystallography: To elucidate the rigid three-dimensional structure.
Data Table
Property | Description |
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Molecular Formula | C13H21N3O10 (approximation based on components) |
Functional Groups | Hydroxyl (-OH), Amino (-NH2), Carboxyl (-COOH) |
Solubility | Highly soluble in water |
Stability | Stable under standard conditions |
Potential Applications | Pharmaceuticals (enzyme inhibition), industrial (chelating agent) |
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